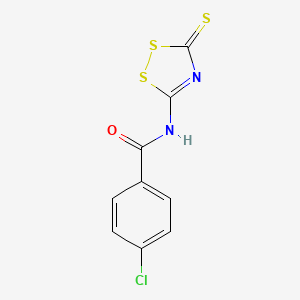

(2E)-1-(4-羟基苯基)-3-(喹啉-2-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

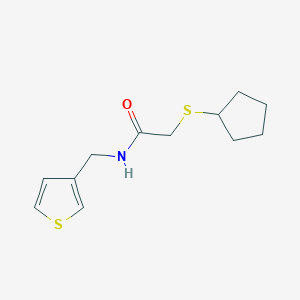

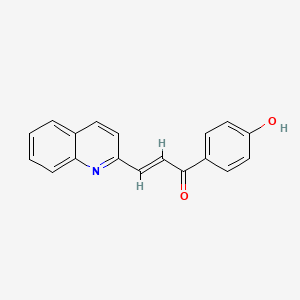

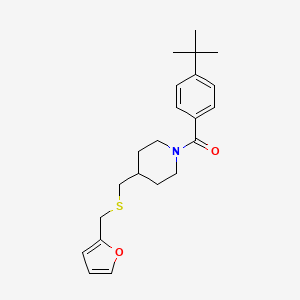

The compound (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a chalcone derivative that incorporates a quinoline moiety and a hydroxyphenyl group. Chalcones are known for their diverse pharmacological activities, and the integration of a quinoline ring can potentially enhance these properties due to the bioactive nature of quinoline derivatives. The compound is likely to exhibit interesting chemical and biological characteristics due to the presence of these functional groups.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, they do offer insights into related synthetic methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols as described in the first paper suggests a potential pathway for synthesizing quinoline-containing compounds . This method involves the formation of alkylideneaminyl radical intermediates, which could be adapted to synthesize the quinoline core of the compound .

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, where the quinoline ring system forms specific dihedral angles with the propenone linkage and the methoxyphenyl ring . This structural data can be extrapolated to predict the molecular conformation of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, which may also exhibit a planar structure due to the conjugation across the chalcone linkage, potentially affecting its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of chalcones and quinoline derivatives is well-documented, although the papers provided do not specifically address the reactions of the compound . However, based on the structural similarities, it can be inferred that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may undergo reactions typical of chalcones, such as cyclization or addition reactions, and may also participate in electrophilic substitution reactions at the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be hypothesized based on the properties of similar compounds. For example, the presence of hydrogen-bonding motifs in the crystal structure of a related compound suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also form hydrogen bonds, which could influence its solubility and stability . The hydroxyphenyl group may contribute to the compound's acidity and potential for intermolecular interactions.

Relevant Case Studies

The third paper discusses the antitumor activity of quinolin-4-ones, which are structurally related to the compound of interest . The potent cytotoxic activity against cancer cell lines and the significant anticancer activity observed in an in vivo model highlight the therapeutic potential of quinoline-containing chalcones. This suggests that (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one may also possess antitumor properties and could be a candidate for further investigation in cancer research.

科学研究应用

化学酶促合成和抗肿瘤活性

利用脂肪酶催化的拆分进行化学酶促合成,发现了具有显著抗肿瘤活性的新型衍生物。这些化合物,包括对映体纯净形式,已显示出在体外抑制肿瘤细胞生长的有效性,特别是对人神经母细胞瘤和肺癌细胞系。这种方法突出了这些化合物在癌症治疗中的治疗潜力 (Nagarapu 等人,2011)。

抗癌细胞的抗增殖评估

对与查询化合物密切相关的 3-苯基喹啉基查耳酮衍生物的研究已证明具有抗增殖活性。这些研究确定了对非小细胞肺癌和乳腺癌有效的先导化合物,表明这些衍生物在开发新的癌症疗法中的作用。机制包括细胞周期停滞和凋亡途径的激活 (Tseng 等人,2013)。

新型衍生物作为抗癌剂

新型喹啉-2-酮衍生物的合成和评估显示出针对特定细胞系的抗癌活性,表明这些化合物作为抗癌剂的潜力。研究重点是通过亲核加成开发这些衍生物及其对癌细胞系的体外功效,深入了解其治疗潜力 (Desai 等人,2017)。

精神药理活性

对喹啉-2-酮衍生物的精神药理活性进行的调查突出了其抗抑郁作用。合成涉及曼尼希反应和分子对接研究,特定的化合物在临床前模型中显示出有效的抗抑郁活性。这条研究途径探索了这些化合物的精神病学应用 (Emmie de 等人,2019)。

抗结核评估

通过催化缩合开发芳基和噻吩基系链二氢-6H-喹啉-5-酮为抗结核剂开辟了新途径。这些化合物已针对其对结核分枝杆菌的体外活性进行了评估,其中一些化合物显示出显着的疗效。这些发现有助于寻找针对结核病的新疗法 (Kantevari 等人,2011)。

属性

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-16-10-6-14(7-11-16)18(21)12-9-15-8-5-13-3-1-2-4-17(13)19-15/h1-12,20H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEKRMLPVTWKTN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)

![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)